molecular formula C25H25N3O4S B11240538 N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11240538
M. Wt: 463.6 g/mol
InChI Key: SCFUPQXFITUEEC-UHFFFAOYSA-N
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Description

N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, featuring a dibenzo-thiazine core with various functional groups, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in precursor compounds, followed by cyclization and functionalization reactions . For example, the reduction of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide can lead to the formation of 2-aminobenzenesulfonamides, which are then cyclized to form the benzothiadiazine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other benzothiadiazine derivatives, such as:

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-[2-(propan-2-ylcarbamoyl)phenyl]benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-15(2)26-25(30)19-10-5-7-11-21(19)27-24(29)17-13-16(3)23-20(14-17)18-9-6-8-12-22(18)33(31,32)28(23)4/h5-15H,1-4H3,(H,26,30)(H,27,29)

InChI Key

SCFUPQXFITUEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)NC(C)C

Origin of Product

United States

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